molecular formula C16H32O3 B1249590 (R)-15-hydroxyhexadecanoic acid

(R)-15-hydroxyhexadecanoic acid

Cat. No. B1249590
M. Wt: 272.42 g/mol
InChI Key: WQPQDBIUAFINBH-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(15R)-15-hydroxypalmitic acid is an (omega-1)-hydroxy fatty acid that is hexadecanoic acid in which the 15-pro-R hydrogen is replaced by a hydroxy group. It is an (omega-1)-hydroxy fatty acid and a long-chain fatty acid. It derives from a hexadecanoic acid.

Scientific Research Applications

Self-Assembly and Surface Chemistry

  • Self-Assembled Monolayers (SAMs) and Surface Patterns : (R)-15-hydroxyhexadecanoic acid, along with similar fatty acids, has been used in the study of self-assembled monolayers (SAMs) at the liquid-solid interface. These SAMs exhibit different packing structures and intermolecular bonding arrangements, which are essential in surface chemistry and nanotechnology applications (Wintgens et al., 2003).

Biological Roles and Enzymatic Interactions

  • Phytanic Acid and Peroxisomal Enzymes : Studies have shown that compounds similar to this compound, such as phytanic acid, play a role in activating nuclear hormone receptors and are metabolized by enzymes like phytanoyl-CoA hydroxylase. This is significant in understanding metabolic diseases like Refsum disease (Zomer et al., 2000).

Medical and Pharmacological Research

  • Role in Pulmonary Hypertension : Derivatives of this compound, such as 15-hydroxyeicosatetraenoic acid, have been found to play a significant role in the regulation of hypoxic pulmonary hypertension and pulmonary vascular remodeling, which is crucial for understanding certain cardiovascular diseases (Ma et al., 2011).

Biochemical and Industrial Applications

  • Production of Chiral Hydroxyalkanoic Acids : this compound and its related compounds have been explored for their potential in producing chiral hydroxyalkanoic acids, which have wide applications in fine chemical, pharmaceutical, and medical industries. This includes the production of monomers for biodegradable polymers (De Roo et al., 2002).

Enzymatic Synthesis and Analysis

  • Enzymatic Synthesis of Derivatives : The enzymatic synthesis of various hydroxyeicosatetraenoic acids, which are structurally related to this compound, has been a focus of research. This provides insights into enzymatic reactions and their potential applications in synthetic biology and medicinal chemistry (Johnsson et al., 2021).

properties

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

(15R)-15-hydroxyhexadecanoic acid

InChI

InChI=1S/C16H32O3/c1-15(17)13-11-9-7-5-3-2-4-6-8-10-12-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/t15-/m1/s1

InChI Key

WQPQDBIUAFINBH-OAHLLOKOSA-N

Isomeric SMILES

C[C@H](CCCCCCCCCCCCCC(=O)O)O

Canonical SMILES

CC(CCCCCCCCCCCCCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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